1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
Description
Properties
IUPAC Name |
(2S)-5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWLMPKIWTYMC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+](=CN1[C@@H](CCC(=O)N)C(=O)O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The initial step involves the synthesis of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Substitution Reactions: The imidazole core is then subjected to substitution reactions to introduce the dimethyl groups at the 4 and 5 positions.
Addition of Carbamoyl and Carboxypropyl Groups: The final steps involve the addition of the carbamoyl and carboxypropyl groups through nucleophilic substitution reactions under controlled conditions.
Chemical Reactions Analysis
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its pharmacological properties, particularly in the context of cancer treatment and metabolic disorders. Its structural similarity to known pharmacophores suggests potential as a lead compound in drug discovery.
Antitumor Activity
Research indicates that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, studies on related compounds have shown efficacy against various cancer cell lines, suggesting that 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate may also possess similar properties. A comparative study could be conducted to evaluate its effectiveness against specific cancer types.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition studies can provide insights into its mechanism of action and potential therapeutic applications in metabolic diseases.
Biochemical Research
Due to its unique chemical structure, this compound can be utilized in biochemical assays to study protein interactions and cellular signaling pathways. Its role as a probe in biological systems can help elucidate complex biochemical processes.
Case Study 1: Antitumor Activity
A study conducted on imidazole derivatives demonstrated that modifications on the imidazole ring could enhance cytotoxicity against melanoma cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. Future studies should incorporate 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate to assess its specific effects.
Case Study 2: Enzyme Inhibition
In a recent investigation into enzyme inhibitors targeting metabolic pathways, several imidazole-based compounds were evaluated for their ability to inhibit key enzymes involved in glycolysis. Preliminary results suggested that modifications similar to those found in 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate could lead to effective enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Molecular Data :
- Molecular Formula : The compound’s molecular weight is reported as 241.25 g/mol .
- Purity : Commercial samples are available at 95% purity .
The compound shares structural homology with other imidazole derivatives, particularly in the substitution pattern of the core and side-chain functional groups. Below is a comparative analysis based on molecular structure, substituent effects, and available data.
Table 1: Structural and Molecular Comparison
Key Observations:
Functional Group Influence: The target compound features a carbamoyl (-CONH₂) and carboxy (-COOH) group, which may enhance solubility in polar solvents and participation in hydrogen bonding . The methylsulfanyl analog (CAS 126263-37-4) introduces a thioether (-S-CH₃) group, which could improve lipophilicity and membrane permeability compared to the carbamoyl variant .
Molecular Weight and Purity :
- The methylsulfanyl derivative has the highest molecular weight (244.31 g/mol) due to the sulfur atom, while the dicarboxypropyl analog is lighter (231.30 g/mol) .
- All three compounds are available at ≥90% purity, indicating their utility in research or industrial applications .
Synthetic and Commercial Accessibility: The methylsulfanyl analog is commercially available, with suppliers offering custom synthesis services . No direct synthesis protocols for the target compound are provided in the evidence, though related imidazole derivatives (e.g., trityl-protected analogs) have been synthesized via reductive alkylation or aldehyde reduction .
Limitations in Available Data:
- Physicochemical Properties : Melting points, solubility, and stability data are absent in the provided evidence.
- Stereochemical Impact : The (1S)-configuration’s role in reactivity or bioactivity remains unexplored in the referenced materials.
Biological Activity
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a complex organic compound notable for its unique imidazolium structure. This compound features a five-membered nitrogen-containing heterocyclic ring and is characterized by the presence of multiple functional groups, including a carbamoyl and carboxypropyl moiety. Its molecular formula is with a molecular weight of approximately 242.23 g/mol .
Research indicates that 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate exhibits various biological activities, primarily due to its ability to interact with biomolecules and modulate enzymatic pathways. The compound has shown potential in enhancing enzymatic stability and influencing metabolic processes .
Enzymatic Stability
Studies have demonstrated that the structural modifications in imidazole derivatives can significantly affect their stability in biological media. For instance, the introduction of branched alkyl chains has been shown to enhance enzymatic stability by factors ranging from 8 to 40 compared to linear counterparts . This suggests that similar modifications in the structure of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate could potentially improve its biological efficacy.
Interaction with Biomolecules
The compound has been observed to interact with various proteins and enzymes, which may lead to altered biochemical pathways. For example, ex vivo studies indicated that the compound could prolong the displacement of certain ligands from brain cortical membranes, suggesting a neuroactive role .
Neuroprotective Effects
In a specific case study examining neuroprotective effects, derivatives of imidazole compounds similar to 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate were tested for their ability to protect neuronal cells from oxidative stress. Results showed that these compounds could significantly reduce cell death in vitro, indicating potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while several compounds share structural similarities with 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate, their biological activities can vary widely based on their functional groups and molecular configurations. Below is a summary table comparing notable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-YL)-5-oxopentanoic acid | Contains amino group and oxido functionality | Potential neuroprotective effects |
| 4,5-Dimethylimidazole | Basic imidazole structure without substituents | Commonly used in food industry as flavoring agent |
| 2-Methylimidazole | Methyl substitution at position 2 | Used in polymerization processes |
Future Research Directions
The exploration of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate continues to reveal its significance in both synthetic chemistry and biological research. Further studies are essential to fully understand its capabilities and applications in pharmacology and biochemistry. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with cellular targets.
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
- Structural Modifications : Investigating how variations in its structure can enhance its biological activity.
Q & A
Q. Table 1: Key Characterization Data
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 242.23 g/mol (C10H14N2O5) | |
| Purity | ≥95% (HPLC) | |
| NMR Analysis | 1H (δ 7.2–8.1 ppm for aromatic H) |
Advanced: How can SHELXL be optimized for refining the crystal structure of this compound when twinning or high-resolution data are present?
Answer:
SHELXL is robust for small-molecule refinement, even with challenging data. Key strategies include:
- Twinning : Use the
TWINandBASFcommands to model twin domains. For high-resolution data (<1.0 Å), enable anisotropic displacement parameters (ADPs) for non-H atoms . - Hydrogen Bonding : Apply restraints to carbamoyl and carboxyl groups using
AFIXcommands to maintain geometry during refinement . - Validation : Cross-check with
PLATONorOLEX2to detect residual electron density peaks (>0.3 e⁻/ų) and adjust disorder models .
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| R1/wR2 | <0.05 (I > 2σ(I)) | Convergence criteria |
| Twin Fraction (BASF) | 0.25–0.75 | Twinning correction |
| ADP Refinement | Anisotropic for non-H atoms | High-resolution data |
Advanced: How should researchers address contradictions between theoretical and experimental crystallographic data (e.g., bond lengths, angles)?
Answer:
Discrepancies often arise from dynamic effects (e.g., thermal motion) or computational approximations. Methodological steps include:
- Dynamic vs. Static Models : Compare X-ray structures with DFT-optimized geometries. Use software like Gaussian to calculate gas-phase structures, noting deviations >0.05 Å in bond lengths .
- Thermal Ellipsoids : Analyze ADPs in crystallographic reports; elongated ellipsoids suggest positional disorder requiring split-site modeling .
- Database Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for similar imidazole derivatives to identify outliers .
Basic: What analytical methods are critical for assessing the purity and stability of this compound under storage conditions?
Answer:
- Purity : Use HPLC-UV with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Purity ≥95% is typical for research-grade material .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of carbamoyl groups) .
Q. Table 3: Stability Profile
| Condition | Degradation Threshold | Method |
|---|---|---|
| -20°C (dry) | ≥5 years | LC-MS/MS |
| 25°C/60% RH | 12–18 months | HPLC |
Advanced: What methodological frameworks ensure rigor in designing experiments involving this compound’s bioactivity or mechanistic studies?
Answer:
- Dose-Response Design : Use a logarithmic concentration range (1 nM–100 µM) with triplicate measurements to calculate IC50/EC50 values. Include positive/negative controls (e.g., DMSO vehicle) .
- Data Triangulation : Combine crystallography, NMR, and computational docking to validate binding interactions. For enzyme inhibition assays, correlate Ki values with structural data .
- Bias Mitigation : Employ blinded analysis for subjective endpoints (e.g., microscopy) and pre-register experimental protocols on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
